

Application Notes and Protocols for Assessing Endralazine's Half-life

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Compound of Interest

Compound Name: *Endralazine*

Cat. No.: *B1218957*

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Introduction

Endralazine is a direct-acting vasodilator used in the management of hypertension. A thorough understanding of its pharmacokinetic profile, particularly its elimination half-life ($t_{1/2}$), is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety. The elimination half-life is the time required for the plasma concentration of a drug to decrease by half and is a key parameter in defining the duration of a drug's effect and the required dosing frequency.

These application notes provide a detailed experimental design and protocols for the in vivo assessment of **Endralazine**'s half-life in a preclinical animal model. The described methodology can be adapted for various research and drug development purposes. Existing literature indicates that the terminal elimination half-life of **Endralazine** is approximately 2.5 hours after a single oral dose, which can increase to around 7.5 hours with chronic administration[1]. In hypertensive patients, a mean terminal elimination half-life of 136 minutes (approximately 2.27 hours) has been reported[2].

Experimental Design

The primary objective of this study is to determine the pharmacokinetic profile of **Endralazine**, with a specific focus on its elimination half-life, following a single intravenous (IV) and oral (PO) administration in a suitable animal model.

1. Animal Model

- Species: Male Sprague-Dawley rats (n=6 per group)
- Weight: 250-300 g
- Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.

2. Dosing

- Intravenous (IV) Administration: 1 mg/kg **Endralazine** in a suitable vehicle (e.g., saline with 5% DMSO). The dose volume should be approximately 1 mL/kg.
- Oral (PO) Administration: 5 mg/kg **Endralazine** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The dose volume should be approximately 5 mL/kg. The higher oral dose accounts for potential incomplete bioavailability, although literature suggests high bioavailability of 75-99%[3].

3. Blood Sampling

Blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points:

- IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Experimental Protocols

Protocol 1: Animal Dosing and Sample Collection

- Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

- Record the body weight of each animal.
- Administer **Endralazine** either intravenously via the tail vein or orally via gavage according to the assigned group.
- Collect blood samples at the specified time points.
- After the final blood collection, euthanize the animals using an approved method.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

- Thaw the plasma samples on ice.
- To 50 μ L of each plasma sample, add 150 μ L of a protein precipitation solution (e.g., acetonitrile containing a suitable internal standard, such as a stable isotope-labeled **Endralazine** or a structurally similar compound like hydralazine).
- Vortex the samples for 1 minute to precipitate proteins.
- Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of **Endralazine**

This protocol provides a general framework. Specific parameters should be optimized for the instrument used.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
- Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation of **Endralazine** from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **Endralazine** and the internal standard. These transitions should be optimized by direct infusion of the analytes.
- Calibration Curve: Prepare a calibration curve by spiking known concentrations of **Endralazine** into blank plasma and processing the samples as described in Protocol 2.

Data Presentation

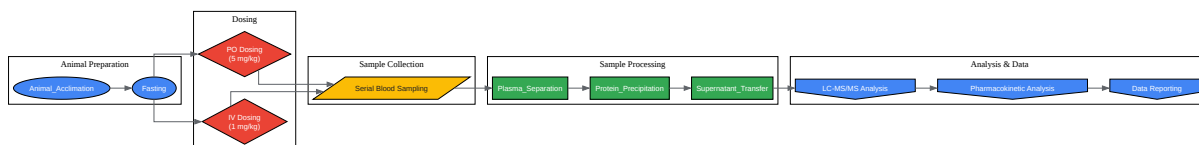
The quantitative data obtained from the LC-MS/MS analysis will be used to generate plasma concentration-time profiles for both IV and PO administration. Pharmacokinetic parameters will be calculated using non-compartmental analysis.

Table 1: Pharmacokinetic Parameters of **Endralazine**

Parameter	IV Administration (1 mg/kg)	PO Administration (5 mg/kg)
$t_{1/2}$ (h)	Calculated Value	Calculated Value
C _{max} (ng/mL)	Calculated Value	Calculated Value
T _{max} (h)	N/A	Calculated Value
AUC _{0-t} (ngh/mL)	Calculated Value	Calculated Value
AUC _{0-inf} (ngh/mL)	Calculated Value	Calculated Value
CL (L/h/kg)	Calculated Value	N/A
V _d (L/kg)	Calculated Value	N/A
F (%)	N/A	Calculated Value

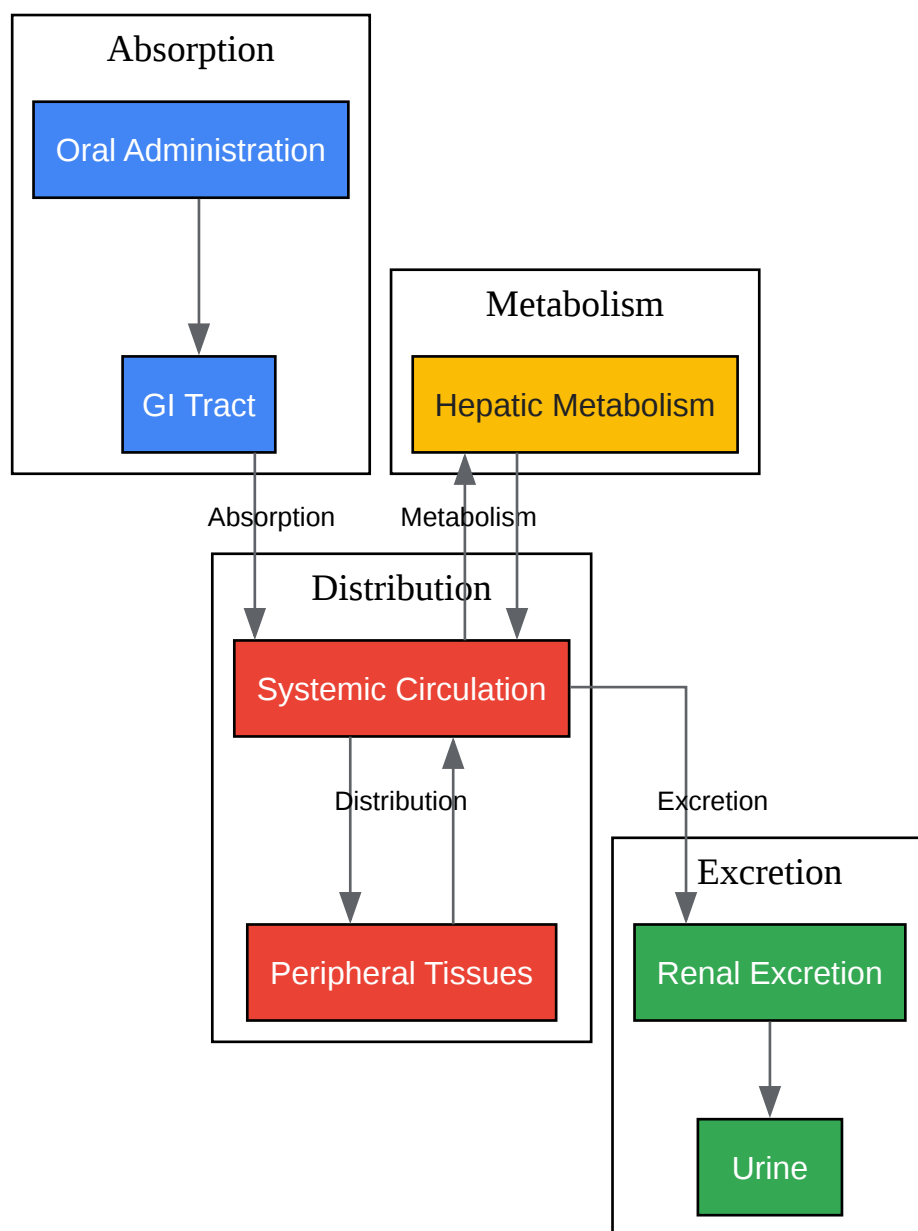
- $t_{1/2}$: Elimination half-life
- C_{max}: Maximum plasma concentration
- T_{max}: Time to reach C_{max}
- AUC_{0-t}: Area under the plasma concentration-time curve from time 0 to the last measurable concentration
- AUC_{0-inf}: Area under the plasma concentration-time curve from time 0 to infinity
- CL: Clearance
- V_d: Volume of distribution
- F: Bioavailability

Visualizations



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Experimental workflow for **Endralazine** half-life assessment.



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Pharmacokinetic pathway of **Endralazine**.

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